molecular formula C19H27N3 B5522953 3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine

3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine

Cat. No.: B5522953
M. Wt: 297.4 g/mol
InChI Key: AMEVQXCBXOYTNW-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-(1-ethyl-1H-imidazol-2-yl)-1-(3-phenylpropyl)piperidine have been investigated for their antimicrobial properties. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with some compounds displaying significant safety indices (Lv et al., 2017). Similarly, certain 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have exhibited excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar et al., 2014).

Catalysis and Organic Synthesis

The use of piperidine derivatives in facilitating organic synthesis is well-documented. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile demonstrates the versatility of piperidine as a catalyst in organic reactions (Goli-Garmroodi et al., 2015).

Anticancer Research

Imidazole and piperidine derivatives are also being explored for their anticancer properties. New series of imidazole-containing 1,5-benzodiazepines, synthesized using piperidine in polyethylene glycol (PEG-400), represent an environmentally friendly approach to creating potential anticancer agents (Konda et al., 2011).

Histamine H3 Receptor Studies

The synthesis and evaluation of hybrid agonists for the histamine H3 receptor, incorporating the lipophilic side chain of piperidine derivatives, underline the compound's role in the development of novel agonists. These compounds offer insights into receptor-agonist interactions, facilitating drug design efforts for neurological and psychiatric disorders (Ishikawa et al., 2010).

Electronic Materials

Beyond biomedical applications, derivatives of imidazole and piperidine have been explored in the domain of electronic materials. For example, pyridine-containing phenanthroimidazole electron-transport materials have been synthesized, demonstrating the potential of these compounds in optimizing the performance of organic light-emitting diodes (OLEDs) (Wang et al., 2015).

Properties

IUPAC Name

3-(1-ethylimidazol-2-yl)-1-(3-phenylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c1-2-22-15-12-20-19(22)18-11-7-14-21(16-18)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,12,15,18H,2,6-7,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEVQXCBXOYTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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